2-Methyl-3-(thiophen-2-yl)propanoic acid
Overview
Description
2-Methyl-3-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method includes the alkylation of thiophene with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the thiophene ring, allowing it to act as a nucleophile and attack the alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-Methyl-3-(thiophen-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiophene derivatives.
Industry: It is utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-Methyl-3-(thiophen-2-yl)propanoic acid exerts its effects depends on its specific application In biological systems, the thiophene ring can interact with various molecular targets, including enzymes and receptors The carboxylic acid group may form hydrogen bonds with active site residues, enhancing binding affinity and specificity
Comparison with Similar Compounds
- 2-Methyl-2-(thiophen-2-yl)propanoic acid
- 3-(Thiophen-3-yl)propanoic acid
- 3-amino-3-(thiophen-2-yl)propanoic acid
Comparison: 2-Methyl-3-(thiophen-2-yl)propanoic acid is unique due to the position of the methyl group and the thiophene ring, which influences its reactivity and interactions with other molecules. Compared to 2-Methyl-2-(thiophen-2-yl)propanoic acid, the 3-position substitution in this compound may result in different steric and electronic effects, affecting its chemical behavior and biological activity. Similarly, the presence of an amino group in 3-amino-3-(thiophen-2-yl)propanoic acid introduces additional functionality, potentially altering its reactivity and applications.
Properties
IUPAC Name |
2-methyl-3-thiophen-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVRHSZEQIRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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